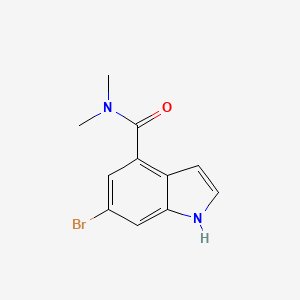
6-Bromo-1H-indole-4-carboxylic acid dimethylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-bromo-1H-indol-4-carboxílico dimetilamida es un compuesto orgánico sintético que pertenece a la familia del indol. Los indoles son sistemas heterocíclicos importantes que se encuentran en muchos productos naturales y fármacos. Este compuesto se caracteriza por la presencia de un átomo de bromo en la posición 6 y un grupo dimetilamida de ácido carboxílico en la posición 4 del anillo de indol. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 6-bromo-1H-indol-4-carboxílico dimetilamida típicamente implica la bromación de derivados del indol seguida de la introducción del grupo dimetilamida de ácido carboxílico. Un método común implica la bromación del ácido 1H-indol-4-carboxílico utilizando bromo o N-bromosuccinimida (NBS) en presencia de un solvente adecuado como ácido acético o diclorometano. El ácido 6-bromo-1H-indol-4-carboxílico resultante se hace reaccionar luego con dimetilamina en condiciones apropiadas para formar el derivado de dimetilamida .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, sistemas de síntesis automatizados y técnicas de purificación eficientes para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 6-bromo-1H-indol-4-carboxílico dimetilamida experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo en la posición 6 puede ser sustituido por otros nucleófilos como aminas, tioles o grupos alquilo.
Oxidación y Reducción: El compuesto puede sufrir oxidación para formar óxidos correspondientes o reducción para formar derivados reducidos.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento con haluros de arilo o alquilo en presencia de catalizadores de paladio para formar nuevos enlaces carbono-carbono.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen aminas, tioles y haluros de alquilo. Las condiciones típicamente implican el uso de una base como hidruro de sodio o carbonato de potasio en un solvente aprótico polar como la dimetilformamida (DMF).
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) en solventes anhidros.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir diversos derivados de indol sustituidos, mientras que las reacciones de oxidación pueden producir óxidos de indol .
Aplicaciones Científicas De Investigación
El ácido 6-bromo-1H-indol-4-carboxílico dimetilamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de indol más complejos y compuestos heterocíclicos.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del ácido 6-bromo-1H-indol-4-carboxílico dimetilamida implica su interacción con objetivos y vías moleculares específicas. El átomo de bromo y el grupo dimetilamida de ácido carboxílico juegan un papel crucial en su afinidad de unión y actividad. El compuesto puede interactuar con enzimas, receptores y otras proteínas, lo que lleva a diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en vías de enfermedades o modular la actividad del receptor para producir efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 6-bromo-1H-indol-4-carboxílico: Carece del grupo dimetilamida, pero comparte la sustitución de bromo en la posición 6.
Ácido 6-bromo-1H-indol-3-carboxílico: Estructura similar, pero con el grupo ácido carboxílico en la posición 3.
6-Bromo-1H-indazol-4-carboxaldehído: Contiene un grupo formilo en lugar de un grupo dimetilamida de ácido carboxílico.
Singularidad
El ácido 6-bromo-1H-indol-4-carboxílico dimetilamida es único debido a la presencia tanto del átomo de bromo como del grupo dimetilamida de ácido carboxílico, que confieren propiedades químicas y biológicas distintas. Esta combinación permite interacciones específicas con objetivos moleculares, lo que la hace valiosa en diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C11H11BrN2O |
|---|---|
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
6-bromo-N,N-dimethyl-1H-indole-4-carboxamide |
InChI |
InChI=1S/C11H11BrN2O/c1-14(2)11(15)9-5-7(12)6-10-8(9)3-4-13-10/h3-6,13H,1-2H3 |
Clave InChI |
RNXFXVNVFLGADH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C2C=CNC2=CC(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


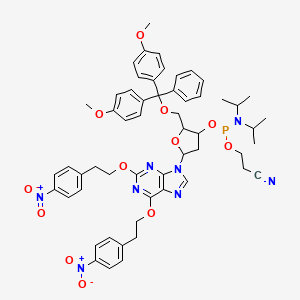
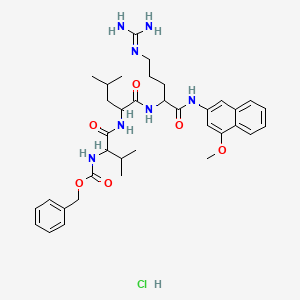
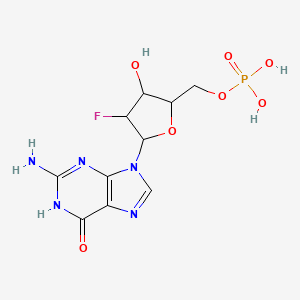
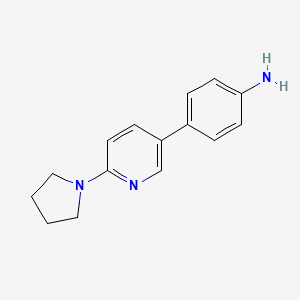


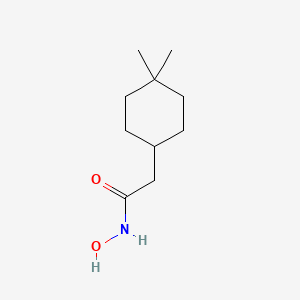
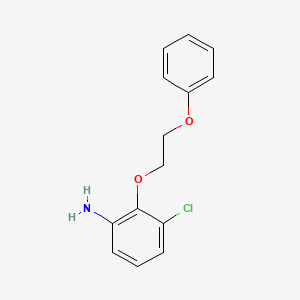
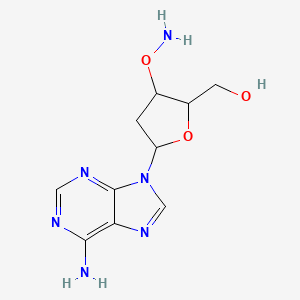

![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)



